molecular formula C13H17ClN2OS B296602 2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol

2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol

Cat. No. B296602
M. Wt: 284.81 g/mol
InChI Key: NIKFQARTHANUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol, also known as CBPE, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. CBPE is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the nervous system and other biological processes.

Mechanism of Action

2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA receptors, enhancing the activity of GABA at these receptors. This leads to an increase in inhibitory neurotransmission, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects
2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to enhance the activity of GABA, leading to increased inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol is its ability to enhance the activity of GABA, making it a valuable tool for studying the GABAergic system. However, one limitation is its potential for off-target effects, as it may interact with other receptors in addition to GABA receptors.

Future Directions

There are several potential future directions for research involving 2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol. One area of interest is its potential use in treating anxiety disorders and insomnia. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. 2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol may also have potential applications in studying other biological processes beyond the nervous system.

Synthesis Methods

2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of 4-chlorobenzothioyl chloride with piperazine, followed by the addition of ethylene oxide. This method yields a high purity product that can be used in a variety of research applications.

Scientific Research Applications

2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol has been used in scientific research to study the nervous system, specifically the GABAergic system. It has been shown to enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to anxiolytic and sedative effects. 2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol has also been studied for its potential use in treating anxiety disorders and insomnia.

properties

Molecular Formula

C13H17ClN2OS

Molecular Weight

284.81 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione

InChI

InChI=1S/C13H17ClN2OS/c14-12-3-1-11(2-4-12)13(18)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-10H2

InChI Key

NIKFQARTHANUFX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=S)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CN(CCN1CCO)C(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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